3,4-Dichlorobenzaldehyde phenylhydrazone
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Overview
Description
3,4-Dichlorobenzaldehyde phenylhydrazone is a chemical compound with the molecular formula C13H10Cl2N2. It is a derivative of benzaldehyde, where the aldehyde group is substituted with a phenylhydrazone group. This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dichlorobenzaldehyde phenylhydrazone typically involves the reaction of 3,4-dichlorobenzaldehyde with phenylhydrazine. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may be optimized for higher yields and purity through the use of advanced purification techniques and controlled reaction environments .
Chemical Reactions Analysis
Types of Reactions
3,4-Dichlorobenzaldehyde phenylhydrazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines .
Scientific Research Applications
3,4-Dichlorobenzaldehyde phenylhydrazone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of 3,4-Dichlorobenzaldehyde phenylhydrazone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3,4-Dichlorobenzaldehyde: A precursor to 3,4-Dichlorobenzaldehyde phenylhydrazone, used in similar applications.
Phenylhydrazine: Another related compound with similar reactivity and applications.
Benzaldehyde derivatives: Various derivatives of benzaldehyde with different substituents and functional groups.
Uniqueness
This compound is unique due to its specific combination of dichlorobenzaldehyde and phenylhydrazone groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable in research and industrial applications .
Properties
CAS No. |
21719-62-0 |
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Molecular Formula |
C13H10Cl2N2 |
Molecular Weight |
265.13 g/mol |
IUPAC Name |
N-[(E)-(3,4-dichlorophenyl)methylideneamino]aniline |
InChI |
InChI=1S/C13H10Cl2N2/c14-12-7-6-10(8-13(12)15)9-16-17-11-4-2-1-3-5-11/h1-9,17H/b16-9+ |
InChI Key |
HUJFRRWPBYFYQI-CXUHLZMHSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N/N=C/C2=CC(=C(C=C2)Cl)Cl |
Canonical SMILES |
C1=CC=C(C=C1)NN=CC2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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